![molecular formula C12H18ClN3O2 B13477902 2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)
2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a benzodiazole ring substituted with a methoxyethoxy group and an ethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a carboxylic acid or its derivative.
Substitution with Methoxyethoxy Group: The methoxyethoxy group can be introduced through an etherification reaction using a suitable alkylating agent.
Attachment of Ethanamine Side Chain: The ethanamine side chain can be attached via a nucleophilic substitution reaction, where the amine group reacts with a suitable leaving group on the benzodiazole ring.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The benzodiazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The methoxyethoxy group and ethanamine side chain can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: A related compound with a similar methoxyethoxy group but lacking the benzodiazole ring.
2-(2-Ethoxyethoxy)ethanamine: Similar structure with an ethoxyethoxy group instead of methoxyethoxy.
2-Methoxyethylamine: Contains a methoxy group but lacks the extended ethoxy chain and benzodiazole ring.
Uniqueness
2-[5-(2-methoxyethoxy)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride is unique due to the presence of the benzodiazole ring, which imparts distinct biological activities and chemical properties
Properties
Molecular Formula |
C12H18ClN3O2 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-[6-(2-methoxyethoxy)-1H-benzimidazol-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-16-6-7-17-9-2-3-10-11(8-9)15-12(14-10)4-5-13;/h2-3,8H,4-7,13H2,1H3,(H,14,15);1H |
InChI Key |
JILSBZWUDBZJQP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N=C(N2)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


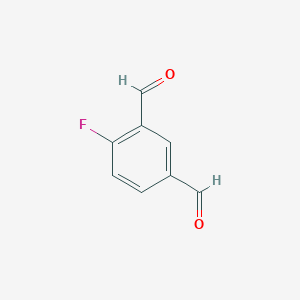
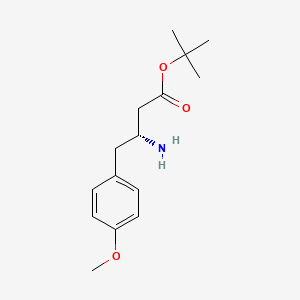
![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
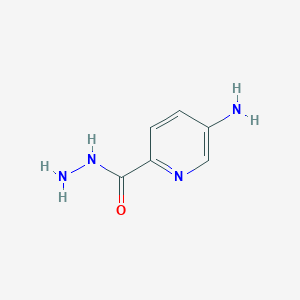
![{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride](/img/structure/B13477837.png)
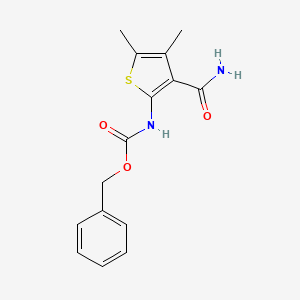
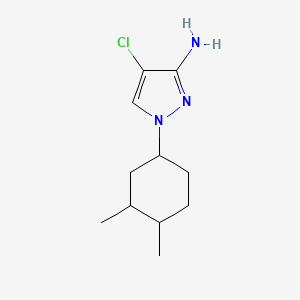
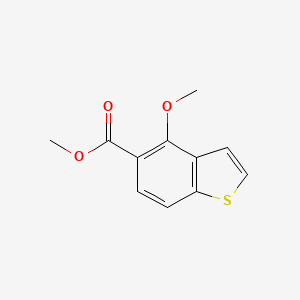
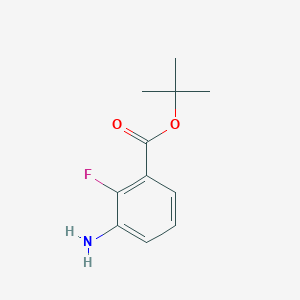
![3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13477874.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
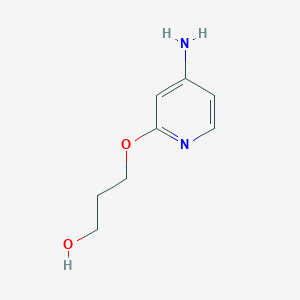
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

